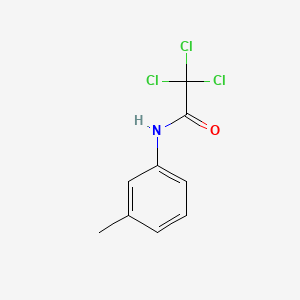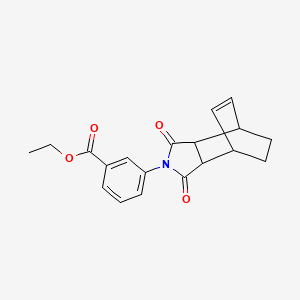
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate is a synthetic organic compound. It is characterized by the presence of a phenyl group substituted with a 2,4,4-trimethylpentan-2-yl group and a (2E)-3-(4-chlorophenyl)prop-2-enoate moiety. This compound may have applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-(2,4,4-trimethylpentan-2-yl)phenol.
Condensation Reaction: The key step involves a condensation reaction between 4-chlorobenzaldehyde and 4-(2,4,4-trimethylpentan-2-yl)phenol in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.
Biology
In biological research, the compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound may be explored for its therapeutic potential, including its use as a drug candidate for treating specific diseases.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
- 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
- 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-methylphenyl)prop-2-enoate
Uniqueness
The uniqueness of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate lies in its specific substitution pattern and the presence of both a chlorophenyl and a trimethylpentyl group. These structural features may confer unique chemical and biological properties, distinguishing it from similar compounds.
属性
分子式 |
C23H27ClO2 |
|---|---|
分子量 |
370.9 g/mol |
IUPAC 名称 |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H27ClO2/c1-22(2,3)16-23(4,5)18-9-13-20(14-10-18)26-21(25)15-8-17-6-11-19(24)12-7-17/h6-15H,16H2,1-5H3/b15-8+ |
InChI 键 |
VZBQAVHBSQMXHX-OVCLIPMQSA-N |
手性 SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691569.png)
![17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11691575.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11691578.png)

![(4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691589.png)
![Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B11691593.png)
![Ethyl 4-[(4-chlorobenzylidene)amino]benzoate](/img/structure/B11691599.png)

![Methyl 4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691609.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11691613.png)
![Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691628.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11691629.png)
![N,N'-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide](/img/structure/B11691635.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B11691636.png)
